molecular formula C12H10BFO2 B13319722 Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-

Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-

Cat. No.: B13319722
M. Wt: 216.02 g/mol
InChI Key: PJPUPDWLNZKVSI-UHFFFAOYSA-N
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Description

Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is a derivative of boronic acid characterized by the presence of a 5-fluoro substituent on the biphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Pinacol boronic esters

Comparison: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is unique due to the presence of the 5-fluoro substituent, which can influence its reactivity and binding properties. Compared to other boronic acids, it may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .

Biological Activity

Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL), is a compound of significant interest in both organic synthesis and biological research. This organoboron compound is characterized by its unique structure, which includes a biphenyl moiety with a fluorine substituent. Its molecular formula is C18H15BO2C_{18}H_{15}BO_2 with a molecular weight of 274.13 g/mol. The presence of the boronic acid functional group allows it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry and materials science.

The biological activity of boronic acids, including B-(5-fluoro[1,1'-biphenyl]-3-YL), primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where these compounds can bind to the active sites of enzymes, effectively blocking their activity. The incorporation of fluorine enhances the binding affinity and specificity for molecular targets, which is crucial in therapeutic applications.

Applications in Medicinal Chemistry

Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug design. B-(5-fluoro[1,1'-biphenyl]-3-YL) has potential applications in developing boron-containing drugs that target specific biological pathways. The compound's reactivity in Suzuki-Miyaura coupling reactions further facilitates the synthesis of biologically active molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential of boron-containing compounds in treating various cancers through mechanisms such as Boron Neutron Capture Therapy (BNCT). For instance:

  • Study on Tumor Models : Research demonstrated that boron accumulation correlates with DNA synthesis and melanin production in human melanoma models, indicating potential therapeutic benefits (Ishiwata et al.) .
  • Biodistribution Studies : In vivo studies showed that certain boron carriers exhibited higher accumulation in tumor cells compared to traditional compounds like l-BPA (Ishiwata et al.) .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications:

Compound NameStructureUnique Features
4-Fluoro-[1,1'-biphenyl]-3-ylboronic acidC12H10BFO2Different position of fluorine; altered reactivity
2-Fluoro-[1,1'-biphenyl]-4-ylboronic acidC12H10BFO2Varying substitution pattern; potential activity changes
3-Fluoro-[1,1'-biphenyl]-4-ylboronic acidC12H10BFO2Positional isomer; could affect electronic properties

Synthesis and Reactivity

The synthesis of B-(5-fluoro[1,1'-biphenyl]-3-YL) can be achieved through several methods involving palladium-catalyzed reactions. Its reactivity is enhanced due to the fluorine atom's influence on the electronic properties of the biphenyl system. This makes it an attractive candidate for forming biaryl compounds essential for pharmaceuticals.

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

(3-fluoro-5-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

PJPUPDWLNZKVSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

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